
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide, commonly known as ACECLOFENAC, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. ACECLOFENAC has been found to be a safer and more effective alternative to other NSAIDs due to its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators.
Mecanismo De Acción
ACECLOFENAC selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, ACECLOFENAC reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ACECLOFENAC has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory conditions. ACECLOFENAC has also been found to inhibit the expression of adhesion molecules, which play a key role in the recruitment of inflammatory cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACECLOFENAC has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides. It has a well-established safety profile and has been extensively studied for its anti-inflammatory and analgesic properties. However, like other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides, ACECLOFENAC has some limitations. It can cause gastrointestinal side effects such as ulcers and bleeding. It can also increase the risk of cardiovascular events such as heart attacks and strokes.
Direcciones Futuras
There are several future directions for research on ACECLOFENAC. One area of interest is its potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another area of interest is its mechanism of action, particularly its effects on the immune system. Further research is needed to fully understand the biochemical and physiological effects of ACECLOFENAC and its potential use in the treatment of various inflammatory conditions.
Métodos De Síntesis
The synthesis of ACECLOFENAC involves the condensation of 4-methyl-2-hydroxybenzoic acid with 2-amino-2-cyclopropylethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
Aplicaciones Científicas De Investigación
ACECLOFENAC has been extensively studied for its anti-inflammatory and analgesic properties. Several studies have demonstrated its efficacy in reducing pain and inflammation associated with various arthritic conditions. ACECLOFENAC has also been found to have a protective effect on the gastrointestinal tract, which is a common side effect of other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides.
Propiedades
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-2-5-10(12(16)6-8)13(17)15-7-11(14)9-3-4-9/h2,5-6,9,11,16H,3-4,7,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZRFNMFXYNPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C2CC2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
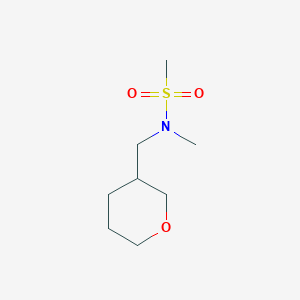
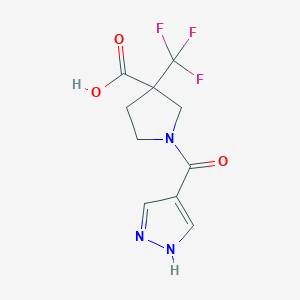
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
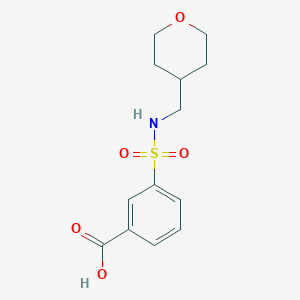
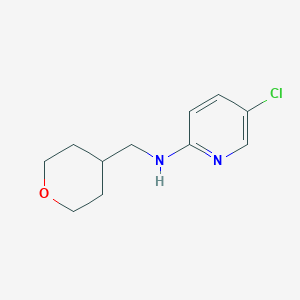
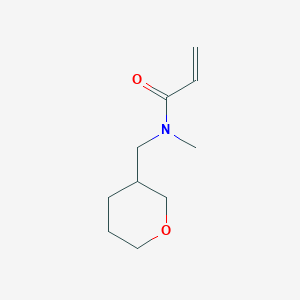
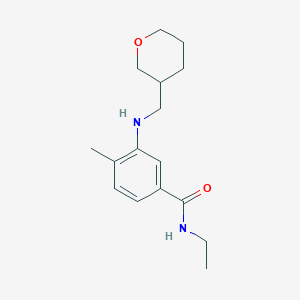
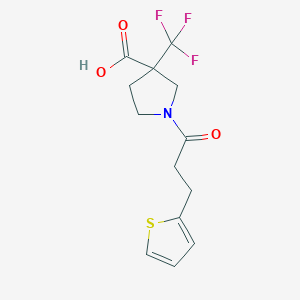
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)

![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)

